

A Comparative Guide to the Spectral Data of Methyl 2-bromotetradecanoate

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Compound of Interest

Compound Name: Methyl 2-bromotetradecanoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for **Methyl 2-bromotetradecanoate** against its unsubstituted analog, Methyl tetradecanoate, and a shorter-chain counterpart, Methyl 2-bromohexanoate. The inclusion of these alternatives offers a clear perspective on the influence of the bromine substituent and alkyl chain length on the spectral characteristics. All quantitative data is summarized in structured tables for straightforward comparison. Detailed experimental protocols for the acquisition of the cited spectral data are also provided.

Spectral Data Comparison

The following tables summarize the key spectral data for **Methyl 2-bromotetradecanoate** (predicted), Methyl tetradecanoate (experimental), and Methyl 2-bromohexanoate (experimental).

¹H NMR Spectral Data (Predicted vs. Experimental, 500 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Methyl 2-bromotetradecanoate (Predicted)	~4.25	Triplet	1H	CH-Br
	3.75	Singlet	3H	O-CH ₃
	~2.05	Multiplet	2H	CH ₂ adjacent to CH-Br
	1.20-1.40	Multiplet	20H	-(CH ₂) ₁₀ -
	0.88	Triplet	3H	Terminal CH ₃
Methyl tetradecanoate (Experimental)	3.67	Singlet	3H	O-CH ₃
	2.30	Triplet	2H	α-CH ₂
	1.62	Quintet	2H	β-CH ₂
	1.20-1.40	Multiplet	20H	-(CH ₂) ₁₀ -
	0.88	Triplet	3H	Terminal CH ₃
Methyl 2-bromohexanoate (Experimental)	4.21	Triplet	1H	CH-Br
	3.76	Singlet	3H	O-CH ₃
	2.00-2.15	Multiplet	2H	CH ₂ adjacent to CH-Br
	1.40-1.55	Multiplet	2H	-CH ₂ -
	0.92	Triplet	3H	Terminal CH ₃

¹³C NMR Spectral Data (Predicted vs. Experimental, 125 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
Methyl 2-bromotetradecanoate (Predicted)	~170	C=O
~52	O-CH ₃	
~45	CH-Br	
~34	CH ₂ adjacent to CH-Br	
22-32	-(CH ₂) ₁₀ -	
~14	Terminal CH ₃	
Methyl tetradecanoate (Experimental)	174.3	C=O
51.4	O-CH ₃	
34.1	α -CH ₂	
22.7-31.9	-(CH ₂) ₁₁ -	
14.1	Terminal CH ₃	
Methyl 2-bromohexanoate (Experimental)	170.2	C=O
52.8	O-CH ₃	
46.1	CH-Br	
33.8	CH ₂ adjacent to CH-Br	
26.5	-CH ₂ -	
22.0	-CH ₂ -	
13.7	Terminal CH ₃	

Mass Spectrometry Data (EI-MS)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
Methyl 2-bromotetradecanoate (Predicted)	320/322 (isotopes)	241 (M-Br), 289/291 (M-OCH ₃), 59 (COOCH ₃)
Methyl tetradecanoate (Experimental)	242	211 (M-OCH ₃), 199, 143, 87, 74 (McLafferty rearrangement)
Methyl 2-bromohexanoate (Experimental)	208/210 (isotopes)	129 (M-Br), 177/179 (M-OCH ₃), 59 (COOCH ₃)

IR Spectral Data (cm⁻¹)

Compound	C=O Stretch	C-O Stretch	C-H Stretch	C-Br Stretch
Methyl 2-bromotetradecanoate (Predicted)	~1740	~1170	2850-2960	~650
Methyl tetradecanoate (Experimental)	1742	1169	2853, 2924	-
Methyl 2-bromohexanoate (Experimental)	1739	1165	2860-2960	658

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Actual experimental conditions may vary.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the fatty acid methyl ester is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: -10 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. A dilute solution of the analyte in a volatile organic solvent (e.g., hexane or dichloromethane) is injected.
- Gas Chromatography Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.

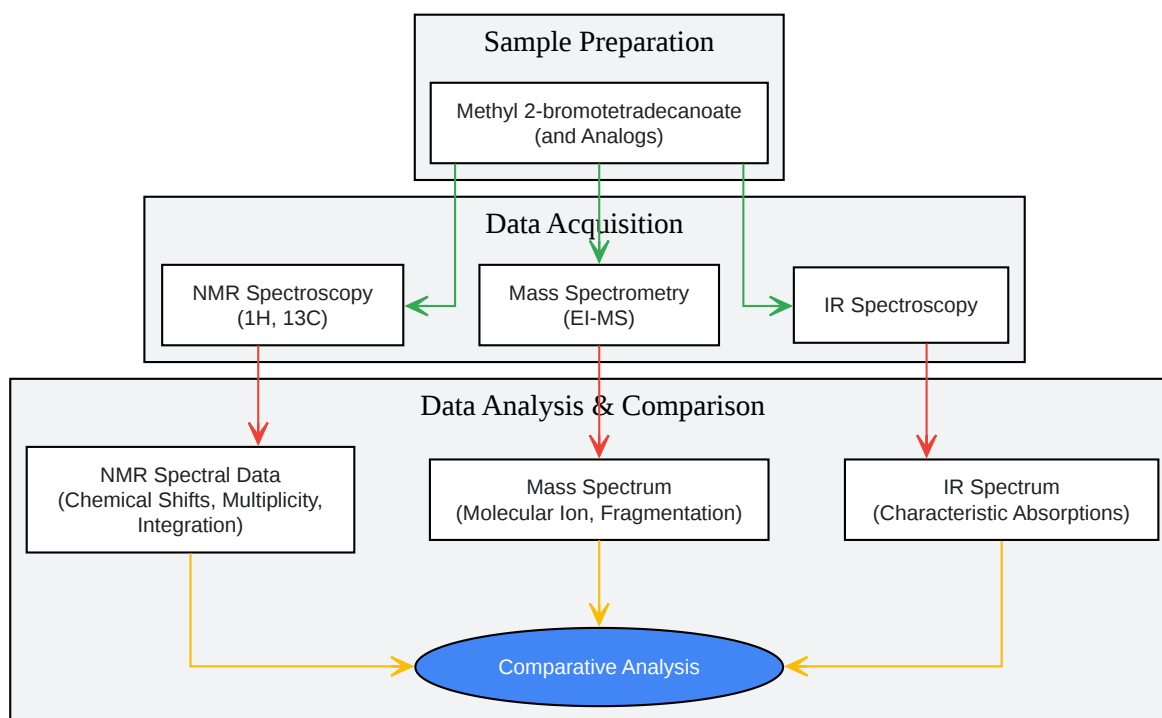
- Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.
- Carrier Gas: Helium.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C.
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40-500.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

3. Infrared (IR) Spectroscopy

- Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Workflow

The following diagram illustrates the logical workflow for the acquisition and comparative analysis of spectral data for fatty acid methyl esters.



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Caption: Workflow for spectral data acquisition and comparative analysis.

- To cite this document: BenchChem. [A Comparative Guide to the Spectral Data of Methyl 2-bromotetradecanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b018100#spectral-data-comparison-for-methyl-2-bromotetradecanoate\]](https://www.benchchem.com/product/b018100#spectral-data-comparison-for-methyl-2-bromotetradecanoate)

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